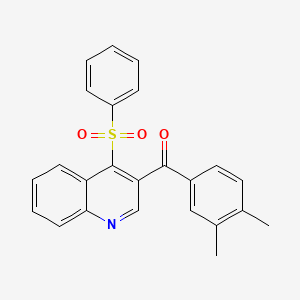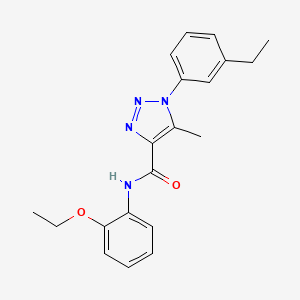
N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine” is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also appears to have a benzyl group, a methyl group, and a methylbenzenesulfonyl group attached to the quinoline .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, and the attachment of the benzyl, methyl, and methylbenzenesulfonyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several different functional groups. The quinoline ring provides a rigid, planar structure, while the other groups add complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific locations of the functional groups on the quinoline ring. Generally, quinolines can undergo electrophilic substitution reactions at the positions activated by the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and location of functional groups, and the overall charge distribution .Wissenschaftliche Forschungsanwendungen
Reactions at the Benzylic Position
The benzylic position of the compound can undergo various reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The benzylic position’s reactivity is due to the resonance stabilization that occurs when a hydrogen atom is removed from this position .
Nonlinear Optical Applications
The compound has been studied for its second-order nonlinear optical (NLO) properties . The full elements of the second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time . This property makes it a potential candidate for optical signal-processing devices in information-telecommunication systems .
Diastereoselective Synthesis
The compound can be used in the diastereoselective synthesis of S-aminonitriles . This process involves the creation of chiral molecules, which are molecules that are non-superimposable on their mirror images .
Chiral Auxiliary in Synthesis
The compound can serve as a chiral auxiliary in the synthesis of other chiral compounds, such as (S)-(-)-N-acetylcalycotomine or ®-(+)-N-acetylcalycotomine . Chiral auxiliaries are used to control the stereochemistry of the product in a chemical reaction .
Asymmetric Synthesis
The compound can be used as a chiral building block in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines . Asymmetric synthesis is a method used to preferentially form one enantiomer of a chiral molecule .
Electro-Optic Effects
The compound has been studied for its electro-optic effects . The experimental results suggest that the compound can be used to develop a high Δε of LC mixture, and it is appropriate to fabricate a fast response and blue-light filtering LC device .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25-22-13-10-18(2)14-21(22)24(23)26-15-19-6-4-3-5-7-19/h3-14,16H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWAIQKGBUUKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507320.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)



![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)
![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)
![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)
![2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507408.png)